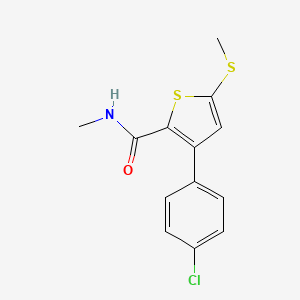

3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H12ClNOS2 and its molecular weight is 297.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with proteins like prothrombin . Prothrombin is a protein involved in the coagulation cascade, converting to thrombin upon activation, which then acts on fibrinogen to form fibrin, leading to blood clotting.

Biochemical Pathways

Similar compounds have been shown to influence oxidative stress and inflammatory pathways . They can modulate the levels of reactive oxygen species and affect the activity of enzymes involved in glutathione metabolism, which plays a crucial role in maintaining cellular redox balance .

Pharmacokinetics

In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been reported to have antioxidant and immunomodulatory effects, improving depression-like behavior and cognitive impairment in preclinical models . These effects are likely due to the compound’s influence on oxidative stress and inflammatory pathways.

Activité Biologique

3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activity, and relevant studies related to this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a methylsulfanyl group and a 4-chlorophenyl moiety. The synthesis typically involves the reaction of thiophene derivatives with appropriate halogenated phenyl compounds under specific conditions to yield the desired carboxamide structure.

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Activity Against E. coli | Activity Against S. aureus | MIC (µg/mL) |

|---|---|---|---|

| This compound | Moderate | High | 32 |

| 4-bromothiophene derivative | Low | Moderate | 64 |

| 5-(methylsulfanyl)-2-thiophenecarboxamide | High | Moderate | 16 |

The compound showed moderate activity against E. coli and high activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of thiophene derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicate that these compounds can induce apoptosis in cancer cells by disrupting cellular processes.

Table 2: Cytotoxicity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis via caspase activation |

| Similar thiophene derivative | HepG2 | 20 | Cell cycle arrest at G2/M phase |

The compound exhibited an IC50 value of 15 µg/mL against MCF-7 cells, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases, which are critical mediators in programmed cell death.

Case Studies

- Study on Melanoma Cells : A study investigated the effects of a related thiophene derivative on human melanoma cells. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis, suggesting their potential as therapeutic agents for melanoma treatment .

- Cytotoxicity in Liver Cancer : Another research focused on the cytotoxic effects of thiophene derivatives on HepG2 cells. The findings highlighted that these compounds not only inhibited cell growth but also altered the Bax/Bcl-2 ratio, promoting apoptotic pathways .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-N-methyl-5-methylsulfanylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS2/c1-15-13(16)12-10(7-11(17-2)18-12)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZHBTHVHGVQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(S1)SC)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.